molecular formula C11H17BrN2O B1464888 {1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine CAS No. 1247888-18-1

{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1464888
CAS No.: 1247888-18-1
M. Wt: 273.17 g/mol
InChI Key: FGDUELZDKSAMFF-UHFFFAOYSA-N
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Description

{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine is a chemical compound that features a brominated furan ring attached to a piperidine moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Formation of the Methylene Bridge: The brominated furan is then reacted with a piperidine derivative in the presence of a base such as sodium hydride (NaH) to form the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent.

Major Products

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the fully reduced piperidine derivative.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, {1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine serves as a building block for the synthesis of more complex molecules. Its brominated furan ring allows for further functionalization through substitution reactions.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which {1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine exerts its effects is likely related to its ability to interact with specific molecular targets. The brominated furan ring and piperidine moiety may enable the compound to bind to receptors or enzymes, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with a piperidine ring, known for its bioactive properties.

    Furfurylamine: A compound with a furan ring and an amine group, used in various chemical syntheses.

Uniqueness

{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine is unique due to the presence of both a brominated furan ring and a piperidine moiety. This combination provides a versatile scaffold for further chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c12-11-4-3-10(15-11)8-14-5-1-2-9(6-13)7-14/h3-4,9H,1-2,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDUELZDKSAMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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